molecular formula C11H17NO B13609343 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

Cat. No.: B13609343
M. Wt: 179.26 g/mol
InChI Key: UWVAWZQXNNHSIT-UHFFFAOYSA-N
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Description

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-3-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(5-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3

InChI Key

UWVAWZQXNNHSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(CN)O

Origin of Product

United States

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